molecular formula C11H10F3NO B2573426 N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide CAS No. 2361641-65-6

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide

Cat. No.: B2573426
CAS No.: 2361641-65-6
M. Wt: 229.202
InChI Key: ZAVLKCAWEMEDPR-UHFFFAOYSA-N
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Description

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide typically involves the reaction of 3-(1,1,2-trifluoroethyl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trifluoromethyl)phenyl]prop-2-enamide
  • N-[3-(1,1,1-Trifluoroethyl)phenyl]prop-2-enamide
  • N-[3-(1,1,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide

Uniqueness

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide is unique due to the presence of the 1,1,2-trifluoroethyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[3-(1,1,2-trifluoroethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-10(16)15-9-5-3-4-8(6-9)11(13,14)7-12/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVLKCAWEMEDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(CF)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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